molecular formula C24H22N4O B14925467 6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925467
M. Wt: 382.5 g/mol
InChI Key: URHUXUDAVHJGHG-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a phenyl group attached to a pyrazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cyclization, substitution, and coupling reactions. One common synthetic route involves the following steps:

    Cyclization: Formation of the pyrazolopyridine core through cyclization reactions.

    Substitution: Introduction of the cyclopropyl, methyl, and phenyl groups via substitution reactions.

    Coupling: Coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolopyridine core.

    Substitution: The compound can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N4O/c1-15-7-6-8-18(13-15)25-24(29)20-14-21(17-11-12-17)26-23-22(20)16(2)27-28(23)19-9-4-3-5-10-19/h3-10,13-14,17H,11-12H2,1-2H3,(H,25,29)

InChI Key

URHUXUDAVHJGHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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